(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Description
The compound (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol features a benzimidazole core substituted with a nitro group at position 5, a piperidin-3-yl moiety at position 2, and a hydroxymethyl group on the piperidine ring. This structure combines aromatic nitro functionality with a heterocyclic piperidine system, making it relevant for pharmaceutical and materials science applications.
Key properties inferred from similar benzimidazole derivatives ():
- Hydrogen bonding capacity: 1 donor, 4 acceptors (enhanced by nitro and hydroxyl groups).
- Lipophilicity: Predicted XlogP ~2.5–3.0 (nitro group increases hydrophobicity).
- Synthetic routes: Likely involves condensation of 4-nitro-1,2-diaminobenzene with piperidine-3-carbinol derivatives under acidic conditions, followed by purification (analogous to methods in ).
Properties
IUPAC Name |
[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-8-9-2-1-5-16(7-9)13-14-11-4-3-10(17(19)20)6-12(11)15-13/h3-4,6,9,18H,1-2,5,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXVRFNKRFSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205414 | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-41-2 | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to inhibit microtubule assembly formation in certain cell lines. This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways. For instance, some imidazole derivatives have been shown to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact the bioavailability of this compound.
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. These activities suggest that the compound could have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, such as cytochrome P450 enzymes. The compound’s nitro group is crucial for its interaction with these enzymes, leading to enzyme inhibition and subsequent effects on metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules. This interaction leads to enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of cellular processes and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds. This inhibition can lead to altered metabolic pathways and accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as cellular uptake, binding affinity, and intracellular trafficking.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis. The compound’s localization is essential for its interaction with cellular targets and subsequent biochemical effects.
Biological Activity
(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₃H₁₆N₄O₃
- CAS Number: 1417794-41-2
- Molecular Weight: 272.30 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily antimicrobial effects. The following sections detail specific findings related to its antibacterial and antifungal properties.
Antibacterial Properties
Studies have shown that this compound has significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.039 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .
Antifungal Properties
In addition to its antibacterial effects, the compound also demonstrates antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.025 |
| Fusarium oxysporum | 0.078 |
The antifungal activity is attributed to the compound's structural features, which may disrupt fungal cell wall synthesis or function .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its bioactivity by interfering with cellular processes in both bacterial and fungal cells.
Study on Antibacterial Efficacy
In a recent study, the antibacterial efficacy of the compound was tested in vitro against various bacterial strains. Results indicated that it not only inhibited bacterial growth but also caused cell lysis at higher concentrations. The study concluded that the compound could serve as a potential lead for developing new antibiotics .
Study on Antifungal Activity
Another study focused on evaluating the antifungal properties of this compound against clinical isolates of Candida species. The results showed a significant reduction in fungal viability, suggesting that this compound could be effective in treating fungal infections resistant to conventional therapies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. The nitro group in (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol enhances its activity against various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Properties
Studies have shown that similar benzimidazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary investigations into this compound suggest it may inhibit tumor growth in certain cancer cell lines, warranting further exploration in cancer pharmacotherapy .
3. Central Nervous System Effects
Given the piperidine structure, this compound may exhibit psychoactive properties. Research into related compounds has indicated potential applications in treating neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems could be a pathway for therapeutic effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitro-benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on the effect of this compound on human cancer cell lines demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, indicating that this compound may serve as a lead compound for further development in cancer therapy .
Summary of Findings
The applications of this compound span across various fields, particularly in medicinal chemistry and pharmacology. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into its biological activities.
Chemical Reactions Analysis
Core Benzodiazepine Formation
The 5-nitro-1H-benzo[d]imidazole scaffold is typically synthesized via cyclocondensation of 4-nitro-1,2-diaminobenzene with carbonyl-containing reagents. For example:
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Nitro-substituted benzimidazole synthesis : Reacting 4-nitro-o-phenylenediamine with glyoxalic acid under acidic conditions yields the 2-carboxy-5-nitrobenzimidazole intermediate, which is further modified .
Nitro Group Reduction
The 5-nitro group on the benzimidazole ring is susceptible to catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl), yielding the corresponding 5-amino derivative. This intermediate is critical for further derivatization (e.g., amide or urea formation) .
Hydroxyl Group Modifications
The primary alcohol on the piperidine ring undergoes typical alcohol reactions:
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Esterification : Reacts with acetyl chloride or anhydrides to form acetates (e.g., (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methyl acetate) .
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Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, though steric hindrance from the piperidine ring may limit efficiency .
Electrophilic Substitution on Benzimidazole
The electron-deficient benzimidazole ring participates in:
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Halogenation : Chlorination or bromination at the C-4 position using Cl₂ or Br₂ in acetic acid .
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Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups, enhancing water solubility .
Biological Activity Correlations
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NLRP3 Inhibition : Derivatives with a 5-nitrobenzimidazole-piperidine scaffold show concentration-dependent inhibition of IL-1β release in macrophages (e.g., IC₅₀ = 10–50 µM) .
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Antibacterial Properties : Nitroimidazole analogs exhibit activity against Klebsiella pneumoniae and Pseudomonas aeruginosa via quorum sensing inhibition .
Stability and Solubility
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pH-dependent solubility : The compound shows poor aqueous solubility at neutral pH (≤30 µM) but improved solubility in acidic buffers (e.g., HEPES pH 8) .
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Thermal stability : Decomposition occurs above 200°C, with the nitro group contributing to thermal instability .
Reaction Optimization Data
Computational Insights
Molecular docking studies suggest the nitro group and piperidine-methanol side chain interact with hydrophobic pockets in NLRP3, stabilizing the inactive conformation . Density functional theory (DFT) calculations indicate the nitro group’s electron-withdrawing effect enhances electrophilic reactivity at C-4 of the benzimidazole .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues based on substituents, properties, and applications:
Key Observations :
- Nitro vs.
- Piperidine vs. Morpholine Moieties : Piperidine-containing derivatives (e.g., ) show higher corrosion inhibition efficiency in acidic environments compared to morpholine analogues (), likely due to improved adsorption on metal surfaces .
- Benzimidazole vs. Imidazole Cores : Benzimidazole derivatives generally exhibit higher thermal stability and bioactivity than imidazole-based compounds (e.g., antiparasitic activity in vs. corrosion inhibition in ) .
Functional and Application-Based Differences
- Corrosion Inhibition : Piperidine-linked benzimidazoles (e.g., PMBP in ) exhibit temperature-dependent inhibition, with efficiency dropping above 60°C. The target compound’s nitro group may enhance adsorption but reduce solubility in acidic media .
- Biological Activity : Nitro groups are often associated with antimicrobial and anticancer properties. The 5-nitrobenzimidazole scaffold is prevalent in antiparasitic drugs (e.g., metronidazole analogues in ) .
- Thermal Stability : Benzimidazoles with piperidine rings () show higher decomposition temperatures (>250°C) compared to morpholine derivatives, making them suitable for high-temperature industrial applications .
Q & A
Basic: What are the common synthetic routes for (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol, and how are key intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzoimidazole core. For example, nitro-group introduction may occur via nitration of a precursor benzimidazole derivative under acidic conditions. Piperidine ring functionalization is achieved through nucleophilic substitution or reductive amination. Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol or methanol . Critical steps include controlling reaction temperatures (e.g., reflux at 65–80°C) and using catalysts like piperidine or triethylamine to enhance yields .
Basic: Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing piperidin-3-yl protons at δ 2.5–3.5 ppm) and confirms nitro-group presence via deshielded aromatic signals .
- FTIR : Validates functional groups (O–H stretch ~3300 cm⁻¹, nitro C–N stretch ~1520 cm⁻¹) .
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and O .
Advanced: How do reaction conditions (solvent, catalyst, temperature) influence the yield and regioselectivity during the formation of the benzoimidazole-piperidine core?
Methodological Answer:
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve nitro-group reactivity, while ethanol facilitates cyclization .
- Catalyst : Piperidine enhances imine formation in condensation steps, while sulfuric acid accelerates nitration .
- Temperature : Reflux (65–80°C) optimizes cyclization, but exceeding 90°C risks nitro-group decomposition .
Regioselectivity in nitro-group placement is controlled by steric and electronic effects of substituents on the benzimidazole ring .
Advanced: What computational approaches (e.g., DFT, molecular docking) are used to predict the electronic properties and biological interactions of this compound?
Methodological Answer:
- DFT Studies : Calculate HOMO-LUMO gaps to predict redox behavior and nitro-group electron-withdrawing effects. Basis sets like B3LYP/6-311+G(d,p) are used for geometry optimization .
- Molecular Docking : Simulates binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The nitro group’s electronegativity enhances hydrogen bonding with active-site residues .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, IR stretches) that arise from tautomerism or conformational flexibility in the benzoimidazole system?
Methodological Answer:
- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (e.g., −40°C) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns proton-proton correlations in flexible piperidine moieties .
- X-ray Crystallography : Provides definitive stereochemical assignments, resolving ambiguities from dynamic processes .
Advanced: What strategies are recommended for optimizing the synthetic protocol to address low yields in the nitro-group introduction step?
Methodological Answer:
- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Stirring duration (4–6 hours) balances conversion and side reactions .
- Protecting Groups : Temporarily protect reactive sites (e.g., methanol -OH with acetyl) to prevent undesired nitration .
- Workup Adjustments : Quench reactions in ice-water to precipitate pure intermediates, reducing losses during extraction .
Advanced: How does the presence of the nitro group at the 5-position of the benzoimidazole ring influence the compound's reactivity in subsequent derivatization reactions?
Methodological Answer:
The electron-withdrawing nitro group:
- Activates Electrophilic Substitution : Directs incoming electrophiles to the 4-position of the benzimidazole ring .
- Enhances Oxidative Stability : Reduces susceptibility to ring-opening under acidic conditions .
- Limits Reductive Pathways : Nitro groups resist reduction to amines under mild conditions, preserving core structure during hydrogenation .
Advanced: What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should structure-activity relationship (SAR) studies be designed?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays with IC₅₀ calculations using fluorogenic substrates .
- SAR Design : Synthesize analogs varying the piperidine substituents or nitro-group position. Correlate electronic (Hammett σ) or steric parameters with activity trends .
Advanced: What are the critical parameters for successful crystallization and X-ray diffraction analysis of this compound to resolve its stereochemical configuration?
Methodological Answer:
- Solvent Selection : Slow evaporation from methanol/diethyl ether (1:1 v/v) promotes crystal growth .
- Temperature Control : Gradual cooling (0.5°C/min) avoids amorphous precipitation.
- Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.980 Å) resolves light atoms (e.g., nitro O, methanol H). Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
